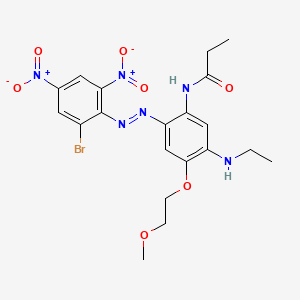

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide typically involves multiple steps:

Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 5-(ethylamino)-4-(2-methoxyethoxy)phenylpropionamide under basic conditions to form the azo compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing efficient purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

Reduction: Reduction reactions can break the azo bond (N=N), leading to the formation of amines.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields corresponding amines, while substitution reactions can introduce new functional groups at the bromine site.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of propanamide exhibit significant biological activities, particularly in the field of cancer treatment. For example:

- Anticancer Activity : Studies have shown that compounds similar to N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- can inhibit the growth of various cancer cell lines. In vitro assays revealed percent growth inhibitions (PGIs) against several cancer types, indicating promising anticancer potential .

Case Study: Anticancer Agents

A study conducted by Aziz-ur-Rehman et al. demonstrated the synthesis of propanamide derivatives bearing oxadiazole moieties, which exhibited low IC50 values (indicative of strong anticancer activity). For instance:

This table illustrates how synthesized derivatives compare favorably against established anticancer agents like doxorubicin.

Applications in Organic Synthesis

The versatility of propanamide derivatives allows for their use in various synthetic applications:

- Building Blocks : They serve as intermediates in the synthesis of more complex molecules.

- Functionalization : The presence of multiple functional groups enables further chemical modifications, expanding their utility in organic synthesis.

Future Research Directions

Further investigations are necessary to fully elucidate the mechanisms of action and therapeutic potential of N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-. Research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Understanding how these compounds interact with biological targets at the molecular level.

- Optimization : Structure-activity relationship (SAR) studies to improve potency and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide depends on its specific application

Molecular Targets: The compound may bind to proteins, nucleic acids, or other biomolecules, affecting their function.

Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide

- N-(2-((2-Fluoro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide

Uniqueness

The uniqueness of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide lies in its specific substituents, which can influence its chemical reactivity, color properties, and potential applications. The presence of the bromo group, for example, can make it more reactive in substitution reactions compared to its chloro or fluoro analogs.

Biological Activity

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-, also known as a derivative of azo dyes, has garnered attention for its potential biological activities. Azo compounds are widely studied due to their applications in various fields, including textiles and as potential therapeutic agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- can be represented by the following formula:

- Molecular Formula : C20H23BrN6O7

- Molecular Weight : 519.95 g/mol

- CAS Registry Number : 3085687

The compound features a complex arrangement that includes an azo group (-N=N-) and various functional groups that may influence its biological interactions.

- Antimicrobial Activity : Azo compounds have been investigated for their antimicrobial properties. The presence of the nitrophenyl group is believed to enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : Some studies suggest that azo dyes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Enzyme Inhibition : Compounds similar to this azo derivative have shown potential in inhibiting specific enzymes involved in cellular processes, which could be beneficial in treating diseases like cancer or infections.

Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of various azo compounds on human cancer cell lines. The results indicated that derivatives similar to Propanamide exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted that the compound induced apoptosis through the mitochondrial pathway, characterized by increased ROS levels and activation of caspases .

Study 2: Antimicrobial Properties

Research conducted at a university laboratory focused on the antimicrobial efficacy of azo dyes against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections .

Study 3: Enzyme Inhibition

Another investigation explored the inhibition of trypanothione synthetase by azo derivatives. The results showed that certain structural modifications enhanced inhibitory activity against this enzyme in Trypanosoma brucei, indicating potential use in treating Chagas disease .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cells | |

| Antimicrobial | MIC of 32 µg/mL against S. aureus | |

| Enzyme Inhibition | Inhibition of trypanothione synthetase |

| Property | Value |

|---|---|

| Molecular Formula | C20H23BrN6O7 |

| Molecular Weight | 519.95 g/mol |

| CAS Registry Number | 3085687 |

Properties

CAS No. |

72066-87-6 |

|---|---|

Molecular Formula |

C20H23BrN6O7 |

Molecular Weight |

539.3 g/mol |

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]propanamide |

InChI |

InChI=1S/C20H23BrN6O7/c1-4-19(28)23-14-10-16(22-5-2)18(34-7-6-33-3)11-15(14)24-25-20-13(21)8-12(26(29)30)9-17(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28) |

InChI Key |

NZQSKKFYXYUZSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.